molecular formula C18H20N6O B5166996 5-(5-methylfuran-2-yl)-N-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methyl]-1,2,4-triazin-3-amine

5-(5-methylfuran-2-yl)-N-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methyl]-1,2,4-triazin-3-amine

Cat. No.: B5166996
M. Wt: 336.4 g/mol
InChI Key: RVBJDYZNEUNGBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5-methylfuran-2-yl)-N-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methyl]-1,2,4-triazin-3-amine is a complex organic compound that features a furan ring, a quinazoline derivative, and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-methylfuran-2-yl)-N-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methyl]-1,2,4-triazin-3-amine typically involves multiple steps:

    Formation of the furan ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.

    Synthesis of the quinazoline derivative: This involves the condensation of anthranilic acid with formamide or its derivatives under high-temperature conditions.

    Formation of the triazine ring: This can be synthesized by reacting cyanuric chloride with appropriate amines under controlled conditions.

    Coupling reactions: The final step involves coupling the furan, quinazoline, and triazine derivatives using suitable reagents and catalysts to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

    Reduction: The quinazoline ring can be reduced to form tetrahydroquinazoline derivatives.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized furan derivatives.

    Reduction: Tetrahydroquinazoline derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: The compound could be used in the synthesis of novel polymers or as a building block for advanced materials.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Biological Research: The compound may be used in studies investigating its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 5-(5-methylfuran-2-yl)-N-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methyl]-1,2,4-triazin-3-amine would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan, quinazoline, and triazine rings may contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-methylfuran-2-yl derivatives: These compounds share the furan ring and may have similar chemical properties.

    Quinazoline derivatives: Compounds like 4-methylquinazoline share the quinazoline core and may exhibit similar biological activities.

    Triazine derivatives: Compounds such as cyanuric chloride and its derivatives share the triazine ring and may undergo similar chemical reactions.

Uniqueness

The uniqueness of 5-(5-methylfuran-2-yl)-N-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methyl]-1,2,4-triazin-3-amine lies in its combination of three distinct heterocyclic rings, which may confer unique chemical and biological properties

Properties

IUPAC Name

5-(5-methylfuran-2-yl)-N-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methyl]-1,2,4-triazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O/c1-11-7-8-16(25-11)15-9-20-24-18(23-15)19-10-17-21-12(2)13-5-3-4-6-14(13)22-17/h7-9H,3-6,10H2,1-2H3,(H,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBJDYZNEUNGBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CN=NC(=N2)NCC3=NC(=C4CCCCC4=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.